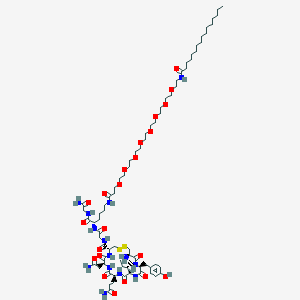

PF-06655075

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C75H130N14O22S2 |

|---|---|

Molekulargewicht |

1644.0 g/mol |

IUPAC-Name |

(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C75H130N14O22S2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-21-65(94)81-30-32-105-34-36-107-38-40-109-42-44-111-46-45-110-43-41-108-39-37-106-35-33-104-31-28-66(95)80-29-19-18-20-57(70(98)82-49-64(79)93)84-67(96)50-83-71(99)61-52-113-112-51-56(76)69(97)86-59(47-54-22-24-55(90)25-23-54)74(102)89-68(53(3)5-2)75(103)85-58(26-27-62(77)91)72(100)87-60(48-63(78)92)73(101)88-61/h22-25,53,56-61,68,90H,4-21,26-52,76H2,1-3H3,(H2,77,91)(H2,78,92)(H2,79,93)(H,80,95)(H,81,94)(H,82,98)(H,83,99)(H,84,96)(H,85,103)(H,86,97)(H,87,100)(H,88,101)(H,89,102)/t53-,56-,57-,58-,59-,60-,61-,68-/m0/s1 |

InChI-Schlüssel |

NRZDYVUJLXPBEW-PIFLIQEJSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)CCC(=O)N)[C@@H](C)CC)CC2=CC=C(C=C2)O)N |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)NCC(=O)N)NC(=O)CNC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CCC(=O)N)C(C)CC)CC2=CC=C(C=C2)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of PF-06655075

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06655075 is a novel, long-acting, non-brain-penetrant peptide agonist of the oxytocin receptor (OTR). Its design confers enhanced plasma stability and high selectivity for the OTR over vasopressin receptors. The primary mechanism of action of this compound is the activation of peripheral oxytocin receptors, leading to the initiation of downstream signaling cascades that modulate various physiological processes. This document provides a comprehensive overview of the mechanism of action of this compound, including its receptor selectivity, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Potent and Selective Oxytocin Receptor Agonism

This compound, also known as ASK1476, functions as a potent agonist at the human oxytocin receptor (hOTR). Its primary mechanism involves binding to and activating the OTR, a G-protein coupled receptor (GPCR), which then initiates a cascade of intracellular signaling events.

Receptor Selectivity Profile

A key feature of this compound is its high selectivity for the oxytocin receptor over the structurally related vasopressin receptors (V1aR and V2R). This selectivity is crucial for minimizing off-target effects that can be associated with less selective oxytocin analogs. The in vitro functional activity of related oxytocin analogs demonstrates this selectivity.

| Receptor | Parameter | Value (nM) |

| Human Oxytocin Receptor (hOTR) | EC50 | 1.1[1] |

| Human Vasopressin 1a Receptor (hV1aR) | EC50 | No Activity[1] |

| Human Vasopressin 2 Receptor (hV2R) | EC50 | 0.36[1] |

Table 1: In vitro receptor pharmacology profile of a closely related analog of this compound. Data for ASK2131, a further modification of ASK1476 (this compound), is presented to illustrate the high selectivity for the oxytocin receptor.

Signaling Pathways

Upon binding of this compound to the oxytocin receptor, it is anticipated to activate the canonical Gαq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to the physiological effects mediated by oxytocin receptor activation.

Pharmacokinetic Profile

This compound was designed to have an extended plasma half-life compared to native oxytocin, which is rapidly degraded. This enhanced stability allows for sustained peripheral exposure. While specific pharmacokinetic parameters for this compound in mice are not detailed in the provided search results, a closely related analog, ASK2131, demonstrates an improved pharmacokinetic profile over native oxytocin.

| Compound | Route | Tmax (Hour) | Half-life (Hour) |

| Oxytocin (rat) | SC | - | 0.12[1] |

| ASK2131 (rat) | SC | 4[1] | 2.3 |

Table 2: Pharmacokinetic parameters of native oxytocin and a related long-acting analog, ASK2131, in rats following subcutaneous administration.

Experimental Protocols

In Vitro Functional Assay: Calcium Flux

The functional activity of this compound at the oxytocin receptor was assessed using a calcium flux assay in Chinese Hamster Ovary (CHO) cells stably expressing the human oxytocin receptor.

Methodology:

-

Cell Culture: CHO-K1 cells stably transfected with the human oxytocin receptor (hOTR) are seeded in a 384-well black, clear-bottom plate and incubated overnight.

-

Dye Loading: The cell culture medium is removed, and a calcium-sensitive dye (e.g., Fluo-4 AM or a commercial calcium assay kit) is added to each well. The plate is incubated in the dark at 37°C for one hour, followed by 30 minutes at room temperature to allow for de-esterification of the dye.

-

Compound Addition: A multi-channel pipette or an automated liquid handler is used to add varying concentrations of this compound to the cell plate.

-

Signal Measurement: The fluorescence intensity is measured immediately after compound addition using a fluorescence plate reader (e.g., FlexStation or FLIPR). An increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration, indicating receptor activation.

-

Data Analysis: The change in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is calculated.

In Vivo Efficacy Model: Conditioned Fear Paradigm

The behavioral effects of this compound have been evaluated in a conditioned fear paradigm in mice, a model used to study fear and anxiety.

Methodology:

-

Conditioning Phase: Mice are placed in a conditioning chamber. A neutral conditioned stimulus (CS), such as a tone or light, is presented, which co-terminates with a mild, aversive unconditioned stimulus (US), typically a footshock. This pairing leads to an association between the CS and the US.

-

Contextual Fear Testing: Approximately 24 hours after conditioning, mice are returned to the same chamber. The amount of time the mice spend "freezing" (a state of complete immobility except for respiration) is measured as an indicator of fear memory associated with the context.

-

Cued Fear Testing: At a later time point, mice are placed in a novel environment, and the CS is presented without the US. Freezing behavior in response to the cue is measured.

-

Drug Administration: this compound or a vehicle control is administered to the mice prior to the testing phase (either contextual or cued) to assess its effect on the expression of conditioned fear.

Conclusion

This compound is a highly selective and long-acting peripheral oxytocin receptor agonist. Its mechanism of action is centered on the potent activation of the OTR, leading to downstream signaling through the PLC/IP3/Ca2+ pathway. Preclinical studies utilizing in vitro functional assays and in vivo behavioral models have demonstrated its specific activity and potential therapeutic utility. The enhanced pharmacokinetic profile of this compound makes it a valuable tool for investigating the peripheral roles of oxytocin and a potential candidate for further drug development.

References

An In-depth Technical Guide to PF-06655075: A Peripherally-Acting Oxytocin Receptor Agonist

Introduction

PF-06655075 is a novel, long-acting, and non-brain-penetrant peptide agonist of the oxytocin receptor (OTR).[1][2][3] Developed to overcome the limitations of native oxytocin, such as a short plasma half-life and poor blood-brain barrier permeability, this compound exhibits enhanced pharmacokinetic stability and increased selectivity for the OTR.[3][4] Its primary utility lies in its role as a research tool to investigate the peripheral effects of oxytocin receptor activation on behavioral responses, particularly in the context of fear and anxiety. Structural modifications, including the substitution of Proline at position 7 with Glycine and the addition of a lipid tail, contribute to its prolonged duration of action and high selectivity.

Core Data Summary

The following tables summarize the key quantitative data available for this compound.

Table 1: Pharmacokinetic Parameters of this compound versus Oxytocin (OT)

| Parameter | This compound | Oxytocin (OT) | Species | Administration Route |

| Half-life (t½) | ~8.5 hours | ~0.12 hours | Rat | Intravenous (i.v.) |

Data extracted from graphical representation in Modi et al., 2016.

Table 2: In Vivo Efficacy in Fear-Conditioned Freezing Model

| Treatment Group | Mean Freezing Time (% of observation) - Context | Mean Freezing Time (% of observation) - Context + Cue |

| Vehicle | ~50% | ~60% |

| This compound (1 mg/kg, s.c.) | ~20% | ~25% |

| Propranolol (positive control) | ~20% | ~25% |

| Oxytocin (multidose, s.c.) | Not significantly different from vehicle | Not significantly different from vehicle |

Data estimated from graphical representations in Modi et al., 2016.

Key Experimental Protocols

Conditioned Fear Paradigm

This protocol is adapted from the methodology described in Modi et al., 2016, to assess the effect of this compound on fear-induced freezing.

1. Animals:

-

Male C57BL/6J mice are used for the study.

-

Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Apparatus:

-

Conditioning and testing are conducted in standard rodent conditioning chambers equipped with a grid floor for footshock delivery and a ceiling-mounted camera for recording behavior.

-

Freeze Frame software (or equivalent) is used for automated detection and quantification of freezing behavior.

3. Procedure:

-

Day 1: Conditioning

-

Place the mouse in the conditioning chamber.

-

Allow a 2-minute habituation period.

-

Present a conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2800 Hz) for 30 seconds.

-

During the final 2 seconds of the CS presentation, deliver an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA).

-

Repeat the CS-US pairing for a total of three trials with a 2-minute inter-trial interval.

-

Return the mouse to its home cage.

-

-

Day 2: Testing

-

Administer this compound (e.g., 1 mg/kg, subcutaneously) or vehicle control.

-

After a predetermined pretreatment interval (e.g., 30 minutes), place the mouse back into the conditioning chamber (contextual fear test).

-

Record freezing behavior for a 5-minute period in the absence of the CS or US.

-

Following the contextual test, present the auditory CS for a 3-minute period and record freezing behavior (cued fear test).

-

4. Data Analysis:

-

Freezing is defined as the complete absence of movement, except for respiration.

-

The percentage of time spent freezing during the contextual and cued tests is calculated for each animal.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare freezing behavior between treatment groups.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

- 4. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to PF-06655075: A Non-Brain-Penetrant Oxytocin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-06655075, a novel, long-acting, non-brain-penetrant peptide agonist of the oxytocin receptor (OTR). Developed to overcome the limitations of endogenous oxytocin, such as a short plasma half-life and poor blood-brain barrier permeability, this compound serves as a valuable tool for investigating the peripheral effects of OTR activation.[1][2][3][4] This document details the pharmacological properties, experimental protocols, and key findings related to this compound.

Core Compound Characteristics

This compound is a synthetic analog of oxytocin engineered for enhanced plasma stability and increased selectivity for the oxytocin receptor.[1] Its design incorporates a lipid tail, which facilitates binding to plasma proteins like albumin, thereby protecting the peptide from proteolytic degradation and reducing systemic clearance. A key structural modification, the substitution of Proline at position 7 with Glycine, significantly enhances its selectivity for the OTR over the vasopressin 1a receptor (V1aR).

Quantitative Data Summary

The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound in comparison to native oxytocin.

Table 1: In Vitro Pharmacological Profile

| Compound | OTR Agonist EC50 (nM) | OTR % Agonist | OTR Binding Ki (nM) | V1aR Agonist EC50 (nM) | V1aR % Agonist | V1aR Ki (nM) |

| Oxytocin (OT) | 0.039 | 100 | 0.48 | 7.66 | 94 | 16.1 |

| This compound | 0.025 | 93 | 0.037 | >10,000 | N/A | 4.37 |

Table 2: Pharmacokinetic Parameters in Rats (Intravenous Administration)

| Compound | Half-life (t½) (hours) |

| Oxytocin (OT) | ~0.08 |

| This compound | Extended |

Note: The exact extended half-life value for this compound following IV administration in rats is described as "extended" in the source material, with graphical representation showing sustained plasma concentrations over 20 hours after subcutaneous administration.

Table 3: Brain Penetration Data in Rats (Subcutaneous Depot Administration)

| Compound | Brain Tissue Accumulation |

| This compound | No detectable accumulation |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental design, the following diagrams illustrate the key signaling pathway and a typical workflow for characterizing a novel oxytocin receptor agonist like this compound.

Caption: Oxytocin Receptor Signaling Pathway via Gαq/11.

Caption: Workflow for Novel Oxytocin Receptor Agonist Characterization.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard practices and information from the primary literature.

Receptor Binding Affinity Assay (Ki Determination)

-

Objective: To determine the binding affinity (Ki) of this compound for the human oxytocin and vasopressin V1a receptors.

-

Method: Radioligand competition binding assay.

-

Cell Lines: CHO-K1 cells stably expressing the human oxytocin receptor (CHO-K1/OXTR) or human vasopressin V1a receptor.

-

Membrane Preparation:

-

Culture cells to confluence, harvest, and pellet by centrifugation.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Homogenize the cell suspension on ice.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend.

-

Determine the protein concentration of the membrane preparation using a BCA assay.

-

-

Binding Assay Protocol:

-

In a 96-well filter plate, add increasing concentrations of the unlabeled competitor (this compound or oxytocin).

-

Add a constant concentration of the radiolabeled ligand (e.g., [3H]-Oxytocin for OTR, or a suitable V1aR radioligand).

-

Add the cell membrane preparation (e.g., 10-20 µg protein per well).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Rapidly filter the contents of each well and wash with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Agonist Assay (EC50 and % Agonism Determination)

-

Objective: To determine the potency (EC50) and efficacy (% agonism) of this compound at the human oxytocin receptor.

-

Method: Intracellular calcium mobilization assay.

-

Cell Line: CHO-K1 cells stably expressing the human oxytocin receptor (CHO-K1/OXTR).

-

Protocol:

-

Plate CHO-K1/OXTR cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-4) according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Add increasing concentrations of this compound or a reference agonist (oxytocin) to the wells.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FlexStation).

-

-

Data Analysis:

-

Plot the peak fluorescence response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Calculate the % agonism by comparing the maximal response induced by this compound to the maximal response induced by the full agonist, oxytocin.

-

In Vivo Conditioned Fear Paradigm

-

Objective: To assess the behavioral efficacy of peripherally administered this compound in a fear-based learning and memory task.

-

Animal Model: Male C57BL/6J mice.

-

Conditioning Protocol:

-

Place a mouse in a conditioning chamber and allow for a period of acclimation (e.g., 4 minutes).

-

Present a neutral conditioned stimulus (CS), such as an auditory tone (e.g., 10 kHz, 80 dB for 20 seconds).

-

Co-terminate the CS with an aversive unconditioned stimulus (US), such as a mild footshock (e.g., 1 second, 0.4 mA).

-

Allow the mouse to remain in the chamber for a short period post-shock (e.g., 2 minutes) before returning it to its home cage.

-

-

Testing Protocol (Contextual and Cued Fear):

-

Context Test: 24 hours after conditioning, place the mouse back into the same conditioning chamber for a set duration (e.g., 6 minutes) without presenting the CS or US.

-

Cue Test: Approximately 5 hours after the context test, place the mouse in a novel chamber with different contextual cues. After a habituation period (e.g., 2 minutes), present the CS (auditory tone) for a set duration (e.g., 2 minutes).

-

-

Drug Administration: Administer this compound or vehicle via subcutaneous injection prior to the testing phase.

-

Behavioral Measurement:

-

Record the animal's behavior using a video camera.

-

Quantify the duration of "freezing" behavior (complete lack of movement except for respiration) as a measure of fear. This can be done manually by a trained observer or using automated software.

-

Pharmacokinetic and Brain Penetration Studies

-

Objective: To determine the pharmacokinetic profile of this compound and assess its ability to cross the blood-brain barrier.

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration and Sampling:

-

Administer this compound via intravenous (IV) or subcutaneous (SC) injection.

-

At various time points post-administration, collect blood samples (for plasma), cerebrospinal fluid (CSF), and brain tissue.

-

CSF Collection: Anesthetize the rat and position it in a stereotaxic frame. Collect CSF from the cisterna magna using a fine-gauge needle attached to a syringe.

-

Brain Tissue Collection: Following CSF collection, euthanize the animal and perfuse with saline to remove blood from the brain vasculature. Dissect the brain and store it frozen until analysis.

-

-

Sample Preparation:

-

Plasma: Centrifuge blood samples to separate plasma.

-

Brain Tissue: Homogenize the brain tissue in a suitable buffer.

-

-

Analytical Method:

-

Quantify the concentration of this compound in plasma, CSF, and brain homogenate using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters from the plasma concentration-time data (e.g., half-life, clearance, volume of distribution).

-

Determine the brain-to-plasma and CSF-to-plasma concentration ratios to assess blood-brain barrier penetration.

-

Conclusion

This compound is a potent and selective oxytocin receptor agonist with a significantly improved pharmacokinetic profile compared to native oxytocin. Its non-brain-penetrant nature makes it an invaluable research tool for elucidating the peripheral mechanisms of oxytocin receptor signaling in various physiological and behavioral processes. The detailed methodologies provided in this guide offer a framework for the continued investigation and characterization of this and other novel peptide-based therapeutics.

References

- 1. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Peripheral Administration of a Long-Acting Peptide Oxytocin Receptor Agonist Inhibits Fear-Induced Freezing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Peripheral Oxytocin Investigated with PF-06655075: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-06655075, a novel, non-brain-penetrant oxytocin receptor (OTR) agonist. Developed to investigate the peripheral roles of oxytocin, this molecule exhibits enhanced pharmacokinetic stability and increased selectivity for the OTR. This document details its pharmacological profile, experimental protocols for its use, and the underlying signaling pathways of the oxytocin receptor.

Core Compound Profile: this compound

This compound is a synthetic analog of oxytocin designed for prolonged peripheral action. Its structure has been modified to increase its plasma half-life and selectivity for the oxytocin receptor over vasopressin receptors. These modifications make it a valuable tool for distinguishing the peripheral effects of oxytocin from its central actions.[1]

Pharmacological Characterization

The pharmacological properties of this compound have been characterized through various in vitro assays. It is a full agonist at the oxytocin receptor.[2] A key feature of this compound is its altered activity at the vasopressin 1a receptor (V1aR), where it acts as an antagonist.[2] This is in contrast to native oxytocin, which is an agonist at the V1aR.[2]

Table 1: In Vitro Pharmacological Profile of this compound and Related Compounds [2]

| Compound | Target Receptor | Functional Activity | EC50 (nM) | % Agonist Activity | Binding Affinity (Ki, nM) |

| This compound (PF1) | OTR | Agonist | 0.025 | 93% | 0.037 |

| V1aR | Antagonist | - | - | 4 | |

| Oxytocin (OT) | OTR | Agonist | 0.039 | 100% | 0.48 |

| V1aR | Agonist | - | - | - | |

| PF-06478939 (PF2) | OTR | Agonist | 0.01 | 92% | 0.076 |

| V1aR | Agonist | - | - | - |

Note: EC50 and % agonist activity were determined using a calcium flux fluorometric imaging plate reader assay. Binding affinity was determined by radioligand binding assays.

Pharmacokinetic Properties

This compound demonstrates significantly enhanced pharmacokinetic stability compared to native oxytocin. A study in rats showed a markedly extended half-life for this compound.

Table 2: Pharmacokinetic Parameters of this compound and Oxytocin in Rats

| Compound | Half-life (t½) |

| This compound | 3.2 hours |

| Oxytocin | ~5 minutes |

Oxytocin Receptor Signaling Pathways

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 protein pathway. Upon activation, it initiates a cascade of intracellular events crucial for its physiological effects.

Primary Signaling Cascade: Gq/PLC Pathway

Activation of the oxytocin receptor by an agonist like this compound leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The increase in cytosolic Ca2+ is a key event that mediates many of oxytocin's effects, such as smooth muscle contraction. Simultaneously, DAG activates Protein Kinase C (PKC), which phosphorylates various downstream targets, contributing to a range of cellular responses.

References

The Enhanced Pharmacokinetic Profile of PF-06655075: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06655075 is a novel, long-acting, non-brain-penetrant agonist of the oxytocin receptor (OTR) designed for increased pharmacokinetic stability.[1][2][3] Endogenous oxytocin, a nonapeptide with a short plasma half-life, presents significant challenges for therapeutic development.[3] To overcome these limitations, this compound was engineered with strategic structural modifications to improve its metabolic resistance and duration of action. This technical guide provides an in-depth analysis of the pharmacokinetic properties of this compound, including a comparative data summary, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms and signaling pathways.

Introduction: Overcoming the Limitations of Native Oxytocin

Oxytocin is a key neuromodulator involved in various physiological and behavioral processes. However, its therapeutic potential has been hampered by its rapid degradation in plasma and poor blood-brain barrier permeability.[3] The development of this compound, an oxytocin analog, aimed to address the issue of its short half-life. This was achieved through two key structural modifications: the substitution of the eighth amino acid, Leucine, with a Lysine residue that is further appended with a polyethylene glycol (PEG) spacer and a palmitoyl group. These changes were designed to enhance the molecule's stability.

The addition of the lipid tail facilitates the binding of this compound to circulating plasma proteins, primarily albumin. This protein binding shields the peptide from proteolytic enzymes and reduces its systemic clearance, thereby significantly extending its half-life in circulation.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and its analogs demonstrate a significant improvement in stability compared to native oxytocin. The following tables summarize key pharmacokinetic data from studies in rats.

Table 1: Pharmacokinetic Parameters of Native Oxytocin in Rats (Intravenous Administration)

| Parameter | Value | Reference |

| Clearance (CL) | 0.0624 L/min/kg (median, at doses up to 500 ng/kg) | |

| Volume of Distribution (Vc) | 0.7906 L/kg (median, at doses up to 500 ng/kg) | |

| Elimination Half-life (t½) | 7.94 min (median, at doses up to 500 ng/kg) |

Note: The pharmacokinetics of oxytocin have been shown to be non-linear.

Table 2: Pharmacokinetic Parameters of a Long-Acting Oxytocin Analog (ASK1476) Following Subcutaneous Administration in Rats*

| Parameter | Value | Reference |

| Plasma Clearance (CLplasma) | 1.2 mL/mg/kg | |

| Volume of Distribution (Vd) | 0.80 L/kg | |

| Maximal Plasma Concentration (Cmax) | 276 nM (total), 0.6 nM (free) | |

| Time to Cmax (Tmax) | 4 h | |

| Half-life (T1/2) | 2.3 h | |

| Area Under the Curve (AUClast) | 1.95 h·mg/mL |

*ASK1476 is a further modification of this compound, where the disulfide bridge is replaced by a thioether to enhance stability.

A direct comparison of the plasma concentrations of this compound and native oxytocin after intravenous administration in rats clearly illustrates the extended half-life of this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (Subcutaneous Administration)

This protocol outlines a general procedure for assessing the pharmacokinetic profile of a test compound after subcutaneous administration in rats.

3.1.1. Animals Male Sprague-Dawley rats are typically used. The animals should be allowed to acclimate for at least one week before the study.

3.1.2. Dosing The test compound is formulated in an appropriate vehicle. The formulation is administered as a single subcutaneous injection, usually in the dorsal or abdominal region. The injection volume is typically around 1 mL/site/animal.

3.1.3. Blood Sampling Serial blood samples are collected at predetermined time points. Blood can be collected via a cannulated vein (e.g., jugular vein) or through sparse sampling from different animals at each time point.

3.1.4. Sample Processing and Analysis Blood samples are processed to obtain plasma. The concentration of the test compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

3.1.5. Pharmacokinetic Analysis The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

Experimental Workflow for In Vivo Pharmacokinetic Study

References

The Discovery and Development of PF-06655075: A Long-Acting Oxytocin Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06655075 is a novel, long-acting, peripherally-restricted peptide agonist of the oxytocin receptor (OTR). Developed to overcome the pharmacokinetic limitations of native oxytocin, such as a short plasma half-life, this compound exhibits enhanced stability and selectivity. This document provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including its synthesis, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental protocols and structured data tables are presented to facilitate further research and development of this and similar therapeutic peptides.

Introduction

Oxytocin is a neuropeptide renowned for its role in social bonding, parturition, and lactation. Its therapeutic potential is being explored for a range of neuropsychiatric and metabolic disorders. However, the clinical utility of exogenous oxytocin is hampered by its rapid degradation in plasma and poor blood-brain barrier permeability. The development of this compound was initiated to address these limitations by creating a potent and selective OTR agonist with a significantly extended pharmacokinetic profile, suitable for peripheral administration without central nervous system penetration.

Rationale for Development and Structural Design

The primary goal in the design of this compound was to enhance the plasma stability of the oxytocin peptide while improving its selectivity for the oxytocin receptor over the structurally related vasopressin receptors (V1a and V2). This was achieved through specific chemical modifications to the parent oxytocin molecule.

The structure of oxytocin was modified in two key ways to generate this compound[1]:

-

Lipidation for Enhanced Stability: A polyethylene glycol (PEG) spacer and a palmitoyl group were appended to a lysine residue substituted at position 8 (replacing Leucine). This lipid tail promotes binding to plasma proteins, reducing renal clearance and enzymatic degradation, thereby extending the half-life.

-

Substitution for Increased Selectivity: The proline residue at position 7 was replaced with glycine. This modification was designed to decrease the affinity for vasopressin receptors, thus enhancing the selectivity for the oxytocin receptor.

Data Presentation

In Vitro Receptor Binding and Functional Activity

The selectivity and functional potency of this compound were assessed through radioligand binding assays and a functional calcium flux assay in cells expressing the human oxytocin and vasopressin V1a receptors.

| Compound | OTR Binding Ki (nM) | V1a Receptor Binding Ki (nM) | OTR % Agonist Activity | V1a Receptor Agonist EC50 (nM) |

| Oxytocin | 0.48 | 16.1 | 100 | 7.66 |

| This compound | 0.037 | 4.37 | 93 | >10,000 |

Data sourced from Modi et al., 2016[1]

Pharmacokinetic Profile in Mice

The pharmacokinetic properties of this compound were evaluated in male C57BL/6J mice following a single subcutaneous injection. The results demonstrated a significantly extended plasma exposure compared to native oxytocin.

| Parameter | This compound (1 mg/kg, s.c.) | Oxytocin (1 mg/kg, s.c.) |

| Sustained Plasma Concentration | > 20 hours | Rapidly cleared |

| Brain Penetration | Not detectable | Not applicable |

Data interpretation from graphical representations in Modi et al., 2016[1]

Experimental Protocols

Peptide Synthesis (Generalized Solid-Phase Protocol)

This compound was synthesized using standard 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Fmoc-Lys(Dde)-OH

-

Hydrazine

-

Fmoc-NH-PEG8-COOH

-

Palmitic acid

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially using DIC and OxymaPure as coupling reagents in DMF. Monitor the coupling reaction for completion (e.g., using a Kaiser test).

-

Incorporation of the Lipid Moiety:

-

Couple Fmoc-Lys(Dde)-OH at position 8.

-

After completing the peptide chain, selectively remove the Dde protecting group with 2% hydrazine in DMF.

-

Couple Fmoc-NH-PEG8-COOH to the deprotected lysine side chain.

-

Remove the Fmoc group from the PEG spacer and couple palmitic acid.

-

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

In Vitro Functional Assay (Calcium Flux)

The agonist activity of this compound at the oxytocin receptor was determined by measuring changes in intracellular calcium concentration.

Materials:

-

CHO cells stably expressing the human oxytocin receptor

-

Cell culture medium (e.g., DMEM/F-12)

-

Fetal bovine serum (FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

This compound and oxytocin standards

-

Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

-

Cell Culture: Culture the CHO-hOTR cells in appropriate medium supplemented with FBS.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution (e.g., Fluo-4 AM with Pluronic F-127) in the dark at 37°C for 1 hour.

-

Compound Preparation: Prepare serial dilutions of this compound and oxytocin in assay buffer.

-

Calcium Flux Measurement:

-

Wash the cells to remove excess dye.

-

Place the plate in the FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

Add the compound solutions to the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis: Determine the increase in fluorescence, which corresponds to the increase in intracellular calcium. Plot the response against the compound concentration to determine the EC50 and maximal efficacy.

In Vivo Fear Conditioning in Mice

The behavioral effects of this compound were assessed using a conditioned fear paradigm.

Animals:

-

Male C57BL/6J mice

Apparatus:

-

Fear conditioning chambers equipped with a grid floor for foot shock delivery, a speaker for auditory cues, and a video camera for recording behavior.

Procedure:

-

Habituation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Conditioning (Day 1):

-

Place a mouse in the conditioning chamber.

-

After a 2-minute acclimation period, present a 30-second auditory conditioned stimulus (CS; e.g., a 2-Hz clicking sound).

-

During the last 2 seconds of the CS, deliver a 2-second, 1.5-mA foot shock (unconditioned stimulus, US).

-

After a 90-second interval, repeat the CS-US pairing.

-

Return the mouse to its home cage 30 seconds after the second shock.

-

-

Testing (Day 2):

-

Administer this compound or vehicle subcutaneously.

-

After the appropriate pre-treatment time, return the mouse to the same conditioning chamber.

-

Measure freezing behavior (complete immobility except for respiration) for the first 150 seconds to assess contextual fear.

-

Present the auditory CS for 30 seconds and continue to measure freezing for another 150 seconds to assess cued fear.

-

-

Data Analysis: Score the duration of freezing behavior using automated software or by a trained observer blind to the treatment conditions. Compare the freezing levels between the this compound and vehicle-treated groups.

Visualizations

Signaling Pathway

Caption: Simplified signaling cascade initiated by this compound binding to the oxytocin receptor.

Experimental Workflow

Caption: Overview of the discovery and preclinical development workflow for this compound.

Conclusion

This compound represents a significant advancement in the development of oxytocin receptor agonists. Through targeted chemical modifications, it achieves a desirable pharmacological profile characterized by high potency, selectivity, and a prolonged duration of action after peripheral administration, without crossing the blood-brain barrier. This makes this compound a valuable tool for investigating the peripheral actions of oxytocin and a potential therapeutic candidate for conditions where sustained, peripheral OTR activation is desired. The data and protocols presented herein provide a solid foundation for future research in this area.

References

The Anxiolytic Potential of PF-06655075: A Peripherally Acting Oxytocin Receptor Agonist Attenuates Fear-Induced Freezing

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide delves into the pharmacological profile of PF-06655075, a novel, long-acting, non-brain-penetrant oxytocin receptor (OTR) agonist, and its significant impact on fear-induced freezing behavior. Developed to overcome the pharmacokinetic limitations of endogenous oxytocin (OT), such as a short plasma half-life and poor blood-brain barrier permeability, this compound presents a promising therapeutic avenue for anxiety and fear-related disorders.[1][2] This document provides a comprehensive overview of the key experimental data, detailed methodologies, and the underlying signaling pathways associated with the anxiolytic effects of this compound.

Core Mechanism of Action and Pharmacological Profile

This compound is a synthetic peptide OT receptor agonist engineered for enhanced plasma stability and high selectivity for the OT receptor.[1][2] A key feature of this compound is its non-brain-penetrant nature, which suggests that its behavioral effects are mediated through peripheral mechanisms or feed-forward signaling to the central nervous system.[1] Pharmacokinetic studies have demonstrated that peripheral administration of this compound results in sustained plasma concentrations for over 20 hours, without detectable accumulation in brain tissue.

Efficacy in Fear Conditioning Models

The primary evidence for the anxiolytic effects of this compound comes from studies utilizing a conditioned fear paradigm. In these experiments, animal subjects are trained to associate a neutral stimulus (e.g., a specific context or an auditory cue) with an aversive stimulus (e.g., a mild foot shock). The subsequent presentation of the conditioned stimulus alone elicits a fear response, most commonly quantified as "freezing" behavior (complete immobility except for respiration).

Quantitative Data Summary

The following tables summarize the key findings from studies investigating the effect of this compound on fear-induced freezing.

| Table 1: Effect of Peripheral Administration of this compound on Contextual and Cued Fear-Induced Freezing | |

| Treatment Group | Mean Percentage Freezing (Context) |

| Vehicle | ~60% |

| This compound | ~30% |

| Propranolol (Positive Control) | ~25% |

| Oxytocin (multidose) | No significant inhibition |

| Treatment Group | Mean Percentage Freezing (Context + Cue) |

| Vehicle | ~75% |

| This compound | ~40% |

| Propranolol (Positive Control) | ~35% |

| Oxytocin (multidose) | No significant inhibition |

*Statistically significant reduction in freezing compared to vehicle (P < 0.05). Data adapted from Modi et al., 2016.

| Table 2: Effect of Central Administration on Fear-Induced Freezing | |

| Treatment Group | Mean Percentage Freezing (Context) |

| Vehicle | ~55% |

| This compound | ~20% |

| PF-06478939 (PF2) | ~25%** |

| Oxytocin | ~30%* |

| Treatment Group | Mean Percentage Freezing (Context + Cue) |

| Vehicle | ~70% |

| This compound | ~30% |

| PF-06478939 (PF2) | ~40%** |

| Oxytocin | ~45%* |

*P < 0.05; **P < 0.01; ***P < 0.001 compared to vehicle. PF-06478939 (PF2) is an OT analog with increased stability but without the enhanced selectivity of this compound. Data adapted from Modi et al., 2016.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data.

Fear Conditioning Paradigm

-

Apparatus: The experiments are conducted in standard conditioning chambers equipped with a grid floor for delivering foot shocks and video recording equipment to monitor behavior.

-

Acclimation: Animals are habituated to the testing environment prior to the start of the experiment.

-

Conditioning Phase: On the training day, animals are placed in the conditioning chamber. After a baseline period, a neutral conditioned stimulus (CS), such as an auditory cue, is presented, which co-terminates with an unconditioned stimulus (US), typically a mild foot shock (e.g., 0.5 mA for 2 seconds). This CS-US pairing is repeated multiple times.

-

Testing Phase: 24 to 48 hours after conditioning, the fear response is assessed.

-

Contextual Fear Testing: Animals are placed back into the original conditioning chamber, and freezing behavior is recorded for a set duration in the absence of the auditory cue.

-

Cued Fear Testing: Animals are placed in a novel context, and after a baseline period, the auditory cue (CS) is presented, and freezing behavior is recorded.

-

-

Behavioral Scoring: The duration of freezing is typically scored automatically using specialized software or manually by trained observers who are blind to the experimental conditions. Freezing is defined as the complete absence of movement except for respiration.

Drug Administration

-

Peripheral Administration: this compound, vehicle, or control compounds are administered systemically, for example, via subcutaneous (s.c.) or intravenous (i.v.) injection, at specified time points before the testing phase.

-

Central Administration: For intracerebroventricular (ICV) administration, animals are surgically implanted with a guide cannula into a cerebral ventricle. The compound is then infused directly into the cerebrospinal fluid.

Signaling Pathways and Visualizations

The anxiolytic effects of this compound are initiated by its binding to and activation of the oxytocin receptor, a G-protein coupled receptor (GPCR). While the direct downstream signaling of peripherally administered this compound is a subject of ongoing research, it is hypothesized to involve feed-forward mechanisms that ultimately modulate neural circuits of fear and anxiety.

Caption: Proposed mechanism of action for peripherally administered this compound.

The central amygdala (CeA) and the bed nucleus of the stria terminalis (BNST) are key brain regions involved in the expression of fear and anxiety. It is well-established that central oxytocin can attenuate fear responses by acting on OT receptors within the CeA. The leading hypothesis for the action of non-brain-penetrant this compound is that activation of peripheral OT receptors triggers a signaling cascade that indirectly influences the activity of these central fear circuits.

Caption: Generalized workflow for fear conditioning experiments.

Conclusion and Future Directions

This compound represents a significant advancement in the development of oxytocin-based therapeutics. Its ability to reduce fear-induced freezing following peripheral administration, combined with its favorable pharmacokinetic profile, underscores its potential as a treatment for anxiety disorders. The data strongly suggest that even without direct central nervous system penetration, activation of peripheral oxytocin receptors can profoundly impact fear expression.

Future research should focus on elucidating the precise feed-forward signaling pathways that connect peripheral OT receptor activation to the modulation of central fear circuits. Further studies are also warranted to explore the efficacy of this compound in other models of anxiety and stress-related disorders, and to translate these promising preclinical findings into clinical applications. The availability of this compound as a tool compound provides an invaluable opportunity for the scientific community to further investigate the role of peripheral oxytocin in regulating emotional behavior.

References

The Potential of Peripherally Restricted Oxytocin Agonists: A Technical Overview of PF-06655075

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The neuropeptide oxytocin is a well-established modulator of social and emotional behaviors, primarily through its actions within the central nervous system. However, its therapeutic potential has been hampered by a short plasma half-life and poor blood-brain barrier permeability. The development of peripherally restricted, long-acting oxytocin receptor agonists, such as PF-06655075, represents a novel strategy to harness the peripheral effects of oxytocin signaling for various therapeutic applications. This technical guide provides a comprehensive overview of this compound, summarizing its pharmacological profile, preclinical data, and the underlying mechanisms of peripheral oxytocin receptor activation. The information presented herein is intended to inform further research and development of this promising class of therapeutic agents.

Introduction to this compound

This compound is a novel, non-brain-penetrant peptide agonist of the oxytocin receptor.[1][2][3] It was designed with two key modifications to overcome the limitations of native oxytocin:

-

Enhanced Plasma Stability: A lipid tail is appended to the peptide structure, which facilitates binding to plasma proteins like albumin. This shields the molecule from proteolytic degradation and reduces systemic clearance, significantly extending its half-life.[1]

-

Increased Receptor Selectivity: A modification in the peptide sequence enhances its selectivity for the oxytocin receptor over the structurally related vasopressin 1a (V1a) receptor.[1] This is a critical feature for safety, as V1a receptor agonism is associated with cardiovascular effects.

These properties make this compound a valuable tool to investigate the therapeutic potential of activating peripheral oxytocin receptors without the confounding effects of central nervous system engagement.

Preclinical Pharmacology and Efficacy

The primary preclinical evaluation of this compound was conducted in a fear-conditioning paradigm in mice, demonstrating the potential of peripheral oxytocin signaling to modulate centrally-mediated behaviors.

In Vitro Characterization

The affinity and functional activity of this compound at the human oxytocin receptor were assessed using in vitro assays.

| Parameter | Oxytocin | This compound |

| Receptor Binding Ki (nM) | 0.48 | 0.037 |

| % Agonist Activity | 100 | 93 |

| V1a Receptor Binding Ki (nM) | 16.1 | 4.37 |

| V1a Receptor Agonist EC50 (nM) | 7.66 | >10,000 |

| V1a Receptor % Agonist Activity | 94 | N/A |

Data sourced from Modi et al., 2016.

In Vivo Efficacy: Fear-Induced Freezing Model

In a conditioned fear paradigm, peripheral (subcutaneous) administration of this compound was shown to significantly inhibit fear-induced freezing in mice, a behavior mediated by the central nervous system. This effect was comparable to that of the beta-blocker propranolol. Notably, multi-dose peripheral administration of native oxytocin did not produce a similar inhibitory effect, highlighting the importance of the extended plasma stability of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a significantly extended half-life compared to native oxytocin, a critical feature for its sustained peripheral action.

| Species | Administration Route | Compound | Half-life (t½) |

| Mouse | Subcutaneous (non-depot) | Oxytocin | 0.5 hours |

| Mouse | Subcutaneous (non-depot) | This compound | 3.2 hours |

Data sourced from Modi et al., 2016.

Following subcutaneous administration in mice, this compound demonstrated a sustained plasma concentration for over 20 hours, with no detectable accumulation in brain tissue. This confirms its non-brain-penetrant nature and suggests that its behavioral effects are mediated through peripheral mechanisms that feedback to the central nervous system.

Potential Therapeutic Applications

The ability of this compound and similar peripheral oxytocin agonists to modulate physiological processes opens up several potential therapeutic avenues.

Metabolic Disorders

A modified version of this compound, ASK1476, has been investigated for its effects on food intake and body weight in a diet-induced obesity rat model. Daily subcutaneous administration of ASK1476 led to a significant reduction in food intake and body weight. This suggests that peripheral oxytocin receptor activation may play a role in satiety and energy homeostasis, potentially through actions on the gastrointestinal tract and adipose tissue.

Anxiety and Stress-Related Disorders

The preclinical data demonstrating the ability of peripherally administered this compound to inhibit fear-induced freezing suggests a potential role for this class of compounds in the management of anxiety and stress-related disorders. The proposed mechanism involves the activation of peripheral oxytocin receptors that subsequently modulate neural circuits involved in fear and anxiety.

Mechanism of Action: Peripheral Oxytocin Signaling

This compound exerts its effects by activating oxytocin receptors located in various peripheral tissues. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

dot

Caption: Peripheral Oxytocin Receptor Signaling Pathway.

Activation of peripheral oxytocin receptors, for example in the gastrointestinal tract, pancreas, and adipose tissue, can lead to a variety of physiological responses including modulation of gut motility, insulin secretion, and lipolysis.

Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity of a test compound for the oxytocin receptor.

dot

Caption: Workflow for an In Vitro Receptor Binding Assay.

Fear-Conditioning Paradigm in Mice (General Protocol)

This protocol describes a typical fear-conditioning experiment to assess the effect of a compound on fear memory.

dot

Caption: Experimental Workflow for a Fear-Conditioning Study.

Safety and Tolerability

Preclinical data suggests that this compound has a favorable safety profile due to its high selectivity for the oxytocin receptor over the V1a receptor. Activation of the V1a receptor is associated with cardiovascular effects, such as changes in blood pressure. By avoiding this off-target activity, this compound is predicted to have a reduced risk of such side effects. However, comprehensive toxicology and safety pharmacology studies for this compound have not been published in the peer-reviewed literature.

Future Directions and Conclusion

This compound and other peripherally restricted, long-acting oxytocin agonists represent a promising new class of therapeutics. The available preclinical data demonstrates their potential to modulate centrally-mediated behaviors through peripheral mechanisms, and suggests possible applications in metabolic and anxiety-related disorders.

Future research should focus on:

-

Exploring a broader range of therapeutic areas: Investigating the efficacy of these compounds in models of social behavior, gastrointestinal disorders, and pain.

-

Elucidating the precise peripheral mechanisms: Further studies are needed to pinpoint the specific peripheral tissues and signaling pathways that mediate the observed behavioral effects.

-

Comprehensive safety and toxicology studies: Rigorous evaluation of the long-term safety of these compounds is essential for their clinical translation.

References

- 1. Peripheral Administration of a Long-Acting Peptide Oxytocin Receptor Agonist Inhibits Fear-Induced Freezing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peripheral Administration of a Long-Acting Peptide Oxytocin Receptor Agonist Inhibits Fear-Induced Freezing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of PF-06655075

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06655075, also known as PF1, is a novel, long-acting, and peripherally restricted agonist of the oxytocin receptor (OTR).[1][2][3] Its enhanced pharmacokinetic stability and selectivity for the OTR make it a valuable tool for investigating the peripheral roles of oxytocin in various physiological and pathological processes.[1][2] These application notes provide detailed protocols for in vivo studies using this compound in two key research areas: fear conditioning in mice and diet-induced obesity in rats.

Signaling Pathway of this compound

This compound exerts its effects by binding to and activating the oxytocin receptor, a G-protein coupled receptor (GPCR). Activation of the OTR primarily couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses depending on the cell type. The OTR can also couple to other G proteins, such as Gi and Gs, and activate other downstream pathways including the MAPK and Rho kinase pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies involving this compound and related compounds.

Table 1: Pharmacokinetic Parameters of this compound

| Species | Administration Route | Dose | Cmax (nM) | Half-life (hours) | Reference |

| Mouse | Subcutaneous (non-depot) | 1 mg/kg | 331 | 3.2 | |

| Rat | Intravenous | - | - | Extended vs. OT |

Table 2: In Vivo Efficacy of this compound in Fear Conditioning (Mice)

| Treatment Group | Dose | Freezing Time (% of total time) | Statistical Significance vs. Vehicle | Reference |

| Vehicle | - | ~40% | - | |

| This compound | 10 mg/kg (s.c.) | ~20% | p < 0.05 |

Table 3: In Vivo Efficacy of an Analog (ASK1476) in Diet-Induced Obesity (Rats)

| Treatment Group | Dose | Body Weight Change from Baseline | Food Intake Reduction | Reference |

| Vehicle | - | +4.5% | - | |

| ASK1476 | 50 nmol/kg (daily, s.c.) | -6.6% | ~28% |

Experimental Protocols

Conditioned Fear Paradigm in Mice

This protocol is designed to assess the effect of this compound on fear memory.

Materials:

-

This compound

-

Vehicle (e.g., 10% Solutol HS 15 in saline)

-

Male C57BL/6J mice (10-12 weeks old)

-

Fear conditioning apparatus (with grid floor for footshock)

-

Novel context for cued fear testing

-

Sound-attenuating chambers

-

Video recording and analysis software

Experimental Workflow:

Procedure:

-

Animal Handling and Habituation:

-

House mice individually for at least one week before the experiment to acclimate them to the facility.

-

Handle mice for 2-3 minutes daily for 3-5 days prior to the experiment to reduce stress.

-

-

Drug Preparation and Administration:

-

Prepare this compound in the appropriate vehicle. A formulation of 10% SEDDs (Self-Emulsifying Drug Delivery System) in phosphate buffer has been described. Alternatively, other standard vehicles for subcutaneous injection can be used.

-

Administer this compound or vehicle via subcutaneous (s.c.) injection 30-60 minutes before the conditioning session. Doses can range from 1 to 10 mg/kg.

-

-

Day 1: Fear Conditioning:

-

Place the mouse in the fear conditioning chamber and allow it to explore for a 2-minute habituation period.

-

Present the conditioned stimulus (CS), which is typically an auditory cue (e.g., 80 dB tone at 2800 Hz) for 30 seconds.

-

Immediately at the termination of the CS, deliver the unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA for 2 seconds).

-

Repeat the CS-US pairing for a total of 2-3 trials with an inter-trial interval of 1-2 minutes.

-

After the final pairing, leave the mouse in the chamber for an additional 60 seconds before returning it to its home cage.

-

-

Day 2: Contextual Fear Testing:

-

24 hours after conditioning, place the mouse back into the same chamber where conditioning occurred.

-

Do not present the CS or the US.

-

Record the mouse's behavior for 5 minutes and quantify the amount of time it spends freezing (immobility except for respiration).

-

-

Day 3: Cued Fear Testing:

-

24 hours after contextual testing, place the mouse in a novel context with different visual, tactile, and olfactory cues.

-

Allow the mouse to habituate to the new context for 2 minutes.

-

Present the auditory CS for 2 minutes without the US.

-

Record and quantify the freezing behavior during the CS presentation.

-

Diet-Induced Obesity Model in Rats

This protocol outlines a study to evaluate the effects of this compound on body weight and food intake in a diet-induced obesity model.

Materials:

-

This compound

-

Vehicle for subcutaneous injection

-

Male Sprague-Dawley or Wistar rats

-

High-fat diet (e.g., 45-60% kcal from fat)

-

Standard chow

-

Metabolic cages for monitoring food and water intake

-

Animal scale

Procedure:

-

Induction of Obesity:

-

Upon arrival, acclimate rats to the facility for one week on standard chow.

-

Divide rats into two groups: a control group that continues on standard chow and an experimental group that is switched to a high-fat diet.

-

Monitor body weight and food intake weekly. The high-fat diet group is expected to gain significantly more weight. The diet-induced obese phenotype is typically established after 8-12 weeks.

-

-

Drug Treatment:

-

Once the obese phenotype is established, randomize the obese rats into treatment groups (e.g., vehicle and this compound).

-

Administer this compound or vehicle daily via subcutaneous injection. A starting dose of 50 nmol/kg, similar to that used for a related analog, can be considered.

-

Continue daily treatment for a predefined period (e.g., 21 days).

-

-

Data Collection:

-

Measure body weight daily, just before the dark cycle begins.

-

Measure 24-hour food and water intake daily using metabolic cages.

-

At the end of the study, plasma samples can be collected for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

-

Data Analysis:

-

Analyze changes in body weight, food intake, and other metabolic parameters between the treatment groups using appropriate statistical methods (e.g., t-test, ANOVA).

Conclusion

This compound is a promising research tool for elucidating the peripheral actions of the oxytocin system. The detailed protocols provided here for in vivo studies in fear conditioning and diet-induced obesity models offer a framework for researchers to investigate the therapeutic potential of targeting the oxytocin receptor. Careful adherence to these protocols and appropriate data analysis will contribute to a better understanding of the role of peripheral oxytocin signaling in health and disease.

References

Application Notes and Protocols for the Administration of PF-06655075 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of PF-06655075, a novel, non-brain-penetrant oxytocin receptor agonist, in common animal models.[1][2][3][4] This document outlines methodologies for intravenous and subcutaneous administration in rats and mice, summarizes key pharmacokinetic parameters, and provides a visual representation of the relevant signaling pathway and experimental workflow.

Data Presentation

Table 1: Summary of this compound Administration Protocols in Animal Models

| Parameter | Intravenous (Rat) | Subcutaneous (Non-Depot, Mouse) | Subcutaneous (Depot, Mouse) | Subcutaneous (Depot, Rat - Neuro-PK) |

| Animal Model | Male Wistar Hannover Rats (Jugular Vein Cannulated) | Male C57BL/6J Mice | Male C57BL/6J Mice | Male Wistar Hannover Rats (Jugular Vein Cannulated) |

| Dosage | 0.1 mg/kg | 1 mg/kg | 20 mg/kg | 10 mg/kg |

| Formulation | 10% SEDDs in 90% 20 mM, pH 5, phosphate buffer (v/v) | 10% SEDDs in 90% 50 mM pH 7.4 phosphate buffer (v/v) | Depot formulation | Depot formulation |

| Dose Volume | 1 ml/kg | 4 ml/kg | 100 µl per animal | 4 ml/kg |

| Administration | Single i.v. bolus | Single s.c. injection | Single s.c. injection | Single s.c. injection |

| Reference | [5] |

*SEDDs = Self-Emulsifying Drug Delivery System (3:4:3 Miglyol 812: Cremophor RH40: Capmul MCM, v/v/v)

Table 2: Pharmacokinetic Parameters of this compound (also known as ASK1476) and Oxytocin (OXT) in Rats

| Compound | Route | T½ (h) |

| This compound (ASK1476) | s.c. | 2.3 |

| Oxytocin (OXT) | s.c. | 0.12 |

| Reference |

Experimental Protocols

Protocol 1: Intravenous Administration in Rats

Objective: To assess the systemic exposure and pharmacokinetics of this compound following intravenous administration.

Materials:

-

This compound

-

Vehicle: 10% SEDDs (3:4:3 Miglyol 812: Cremophor RH40: Capmul MCM, v/v/v) in 90% 20 mM, pH 5, phosphate buffer (v/v)

-

Male Wistar Hannover rats with jugular vein cannulation (250-300 g)

-

Syringes and needles appropriate for intravenous injection

-

Blood collection tubes (e.g., with anticoagulant)

Procedure:

-

Formulation Preparation: Prepare the dosing solution of this compound in the vehicle at the desired concentration to achieve a final dose of 0.1 mg/kg in a 1 ml/kg injection volume.

-

Animal Dosing:

-

Acclimatize the rats to the experimental conditions.

-

Weigh each animal to accurately calculate the injection volume.

-

Administer a single intravenous bolus dose of the this compound formulation via the jugular vein cannula.

-

-

Blood Sampling:

-

Collect serial blood samples from the jugular vein cannula at predetermined time points (e.g., 0.033, 0.083, 0.25, 0.5, 1, 2, 4, 7, and 24 hours post-dose).

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Protocol 2: Subcutaneous (Non-Depot) Administration in Mice

Objective: To evaluate the pharmacokinetic profile of a non-depot formulation of this compound.

Materials:

-

This compound

-

Vehicle: 10% SEDDs in 90% 50 mM pH 7.4 phosphate buffer (v/v)

-

Male C57BL/6J mice (25-30 g)

-

Syringes and needles appropriate for subcutaneous injection

Procedure:

-

Formulation Preparation: Prepare the dosing solution of this compound in the vehicle to deliver a 1 mg/kg dose in a 4 ml/kg injection volume.

-

Animal Dosing:

-

Acclimatize the mice to the experimental conditions.

-

Weigh each mouse to determine the precise injection volume.

-

Administer a single subcutaneous injection into the dorsal region.

-

-

Sample Collection:

-

Collect blood samples at specified time points post-injection via an appropriate method (e.g., retro-orbital sinus).

-

Process blood to plasma and store at -80°C for later analysis.

-

Protocol 3: Subcutaneous (Depot) Administration in Mice and Rats

Objective: To achieve sustained plasma concentrations of this compound for prolonged efficacy studies.

Materials:

-

This compound

-

Depot formulation (specific composition to be optimized based on desired release profile)

-

Male C57BL/6J mice or male Wistar Hannover rats

-

Syringes and needles for subcutaneous injection

Procedure:

-

Formulation Preparation: Prepare the depot formulation of this compound. The concentration should be calculated to deliver the target dose (e.g., 20 mg/kg for mice, 10 mg/kg for rats) in the specified injection volume (100 µl for mice, 4 ml/kg for rats).

-

Animal Dosing:

-

Acclimatize the animals.

-

Weigh each animal for accurate dosing.

-

Administer a single subcutaneous injection.

-

-

Sample Collection (as needed for pharmacokinetic studies):

-

For mice, collect serial blood samples via the retro-orbital sinus at time points such as 0.5, 1, 2, 4, 6, and 24 hours post-dose.

-

For neuropharmacokinetic studies in rats, collect blood, brain, and CSF samples at time points such as 0.5, 2, 5, 12, 24, and 48 hours post-dose.

-

Process and store samples appropriately for analysis.

-

Visualizations

Caption: Oxytocin Receptor Signaling Pathway Activated by this compound.

Caption: General Experimental Workflow for this compound Administration.

References

- 1. researchgate.net [researchgate.net]

- 2. Peripheral Administration of a Long-Acting Peptide Oxytocin Receptor Agonist Inhibits Fear-Induced Freezing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Peripheral Administration of a Long-Acting Peptide Oxytocin Receptor Agonist Inhibits Fear-Induced Freezing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-06655075 Subcutaneous Injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06655075 is a novel, long-acting, non-brain-penetrant agonist of the oxytocin receptor (OTR) with enhanced pharmacokinetic stability and increased selectivity for the OTR.[1][2][3] Its design, featuring a lipid tail, facilitates binding to plasma proteins, thereby protecting it from enzymatic degradation and extending its half-life compared to native oxytocin.[1] These characteristics make this compound a valuable tool for investigating the peripheral effects of OTR activation in various physiological and pathological processes. This document provides detailed application notes and protocols for the subcutaneous formulation and administration of this compound for research and preclinical development.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by binding to and activating the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by OTR activation involves the Gq/11 protein, which stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events lead to a variety of cellular responses depending on the cell type.

Caption: Oxytocin Receptor Signaling Pathway for this compound.

Formulation for Subcutaneous Injection

This compound has been formulated for subcutaneous (SC) administration in both non-depot and depot forms to allow for either rapid or sustained release profiles.

Non-Depot Formulation

The non-depot formulation is designed for more rapid absorption and is based on a self-emulsifying drug delivery system (SEDDS).

Table 1: Composition of Non-Depot Subcutaneous Formulation

| Component | Role | Example Concentration |

| This compound | Active Pharmaceutical Ingredient | 1 mg/kg |

| Miglyol 812 | Oil Phase | Part of 3:4:3 v/v/v SEDDS mixture |

| Cremophor RH40 | Surfactant | Part of 3:4:3 v/v/v SEDDS mixture |

| Capmul MCM | Co-surfactant | Part of 3:4:3 v/v/v SEDDS mixture |

| 50 mM Phosphate Buffer (pH 7.4) | Aqueous Phase | 90% (v/v) |

Depot Formulation

The depot formulation is designed for sustained release, providing prolonged exposure to this compound.

Table 2: Composition of Depot Subcutaneous Formulation

| Component | Role | Example Concentration |

| This compound | Active Pharmaceutical Ingredient | 0.7% loading |

| Glycerol dioleate | Lipid Vehicle | Equal weight fraction with Phosphatidylcholine |

| Phosphatidylcholine | Lipid Vehicle | Equal weight fraction with Glycerol dioleate |

| Ethanol (>99%) | Solvent | 15% |

| Water | Aqueous Phase | 15% |

Experimental Protocols

Protocol 1: Preparation of Non-Depot SEDDS Formulation

This protocol describes the preparation of a self-emulsifying drug delivery system for the subcutaneous administration of this compound.

Materials:

-

This compound powder

-

Miglyol 812

-

Cremophor RH40

-

Capmul MCM

-

50 mM Phosphate Buffer (pH 7.4)

-

Sterile vials

-

Magnetic stirrer and stir bar

-

Pipettes and sterile filter (0.22 µm)

Procedure:

-

Prepare the SEDDS pre-concentrate: In a sterile vial, combine Miglyol 812, Cremophor RH40, and Capmul MCM in a 3:4:3 volume ratio.

-

Dissolve this compound: Accurately weigh the required amount of this compound and add it to the SEDDS pre-concentrate.

-

Mixing: Gently vortex or stir the mixture at room temperature until the this compound is completely dissolved.

-

Add Aqueous Phase: Slowly add the 50 mM phosphate buffer (pH 7.4) to the SEDDS pre-concentrate containing this compound to achieve a final ratio of 10% SEDDS pre-concentrate to 90% buffer (v/v).

-

Emulsification: Gently mix the formulation until a homogenous emulsion is formed.

-

Sterilization: Sterilize the final formulation by passing it through a 0.22 µm sterile filter into a sterile vial.

-

Storage: Store the formulation at 2-8°C, protected from light.

Caption: Workflow for Non-Depot Formulation Preparation.

Protocol 2: Preparation of Depot Formulation

This protocol outlines the preparation of a lipid-based depot formulation for sustained subcutaneous delivery of this compound.

Materials:

-

This compound powder

-

Glycerol dioleate

-

Phosphatidylcholine

-

Ethanol (>99%)

-

Sterile water for injection

-

Sterile glass vials

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare Lipid Mixture: In a sterile glass vial, combine equal weight fractions of glycerol dioleate and phosphatidylcholine.

-

Add Ethanol: Add 15% (by final volume) of ethanol to the lipid mixture.

-

Mixing: Stir the mixture at room temperature until a clear, homogenous liquid is obtained.

-

Prepare this compound Solution: Prepare a concentrated solution of this compound in sterile water for injection (e.g., 48 mg/ml).

-

Incorporate Drug and Water: Add the this compound solution to the lipid-ethanol mixture to achieve a final water content of 15% and a this compound loading of 0.7%.

-

Final Mixing: Gently mix until a uniform depot formulation is formed.

-

Storage: Store the formulation in a sterile, sealed vial at 2-8°C, protected from light.

Caption: Workflow for Depot Formulation Preparation.

Protocol 3: Subcutaneous Administration in Preclinical Models (Rats/Mice)

This protocol provides a general guideline for the subcutaneous administration of this compound formulations in rodents.

Materials:

-

Prepared this compound formulation (Non-Depot or Depot)

-

Sterile insulin syringes (e.g., 29G) or appropriate gauge needles and syringes

-

Animal restraints as required

-

70% Ethanol for disinfection

Procedure:

-

Animal Preparation: Acclimatize the animals to the experimental conditions. Weigh each animal to determine the correct dose volume.

-

Dose Calculation: Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., mg/kg).

-